molecular formula C16H32N2O3 B13953866 tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13953866
M. Wt: 300.44 g/mol
InChI Key: UOACMWGRWQWMJE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a hydroxy group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of functional groups, such as the hydroxy group and the isopropylamino group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in synthetic chemistry .

Biology and Medicine: Its structure can be modified to create analogs with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the hydroxy and isopropylamino groups allows for interactions with various biological molecules, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
  • tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
  • tert-Butyl (3S)-3-hydroxy-1-piperidinecarboxylate

Comparison: Compared to similar compounds, tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to the presence of the isopropylamino group. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from other piperidine derivatives .

Properties

Molecular Formula

C16H32N2O3

Molecular Weight

300.44 g/mol

IUPAC Name

tert-butyl 2-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H32N2O3/c1-12(2)17-13(9-11-19)14-8-6-7-10-18(14)15(20)21-16(3,4)5/h12-14,17,19H,6-11H2,1-5H3

InChI Key

UOACMWGRWQWMJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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